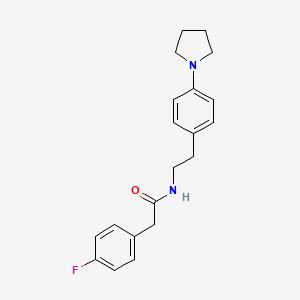
2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide (also known as FPPEA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging
Compounds with structures similar to "2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide" have been explored for their utility in medical imaging. For example, F. Dollé, F. Hinnen, Annelaure Damont, et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand designed for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The synthesis involved a tosyloxy-for-fluorine nucleophilic aliphatic substitution, highlighting the potential of fluorophenyl compounds in developing diagnostic tools.
Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, with structural similarities, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, as demonstrated by Asal Fallah-Tafti, A. Foroumadi, R. Tiwari, et al. (2011). These compounds, including variations such as KX2-391, have shown promise in inhibiting cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents.
Novel Compounds with Anti-Lung Cancer Activity
A study by A. G. Hammam, O. A. El-Salam, A. Mohamed, et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran compounds, which showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This highlights the role of fluorophenyl derivatives in developing new anticancer drugs.
Synthesis of NK1 Receptor Antagonists
Paul N. Devine, B. S. Foster, E. Grabowski, et al. (2002) explored the asymmetric synthesis of 3-Aryl-1,4-oxazin-2-ones, which are key intermediates in the synthesis of potent NK1 receptor antagonists. The study showcases the application of fluorophenyl derivatives in synthesizing compounds that could serve as treatments for conditions related to the NK1 receptor.
High Glass Transition and Thermal Stability of New Materials
Research by Kun-Li Wang, W. Liou, D. Liaw, et al. (2008) on new pyridine-containing polyimides derived from diamine monomers, including those with fluorophenyl groups, highlighted their high glass transition temperatures and thermal stability. This research demonstrates the utility of such compounds in creating materials with desirable thermal and mechanical properties.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-18-7-3-17(4-8-18)15-20(24)22-12-11-16-5-9-19(10-6-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNMISMTUJQHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

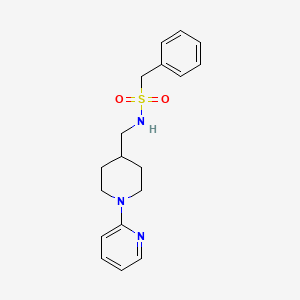
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)
![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2462988.png)

![3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1R)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B2462991.png)
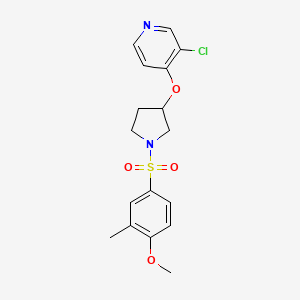
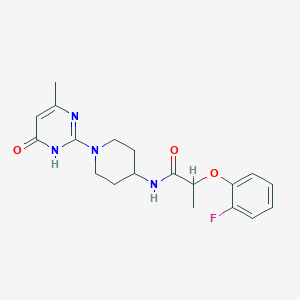
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462994.png)
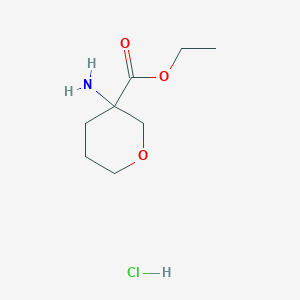
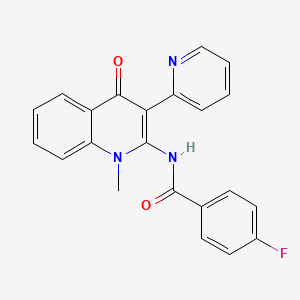

![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2463003.png)
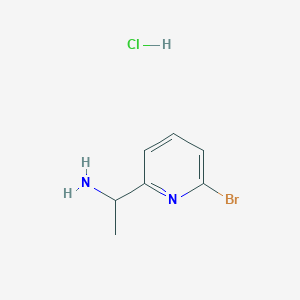
}acetamide](/img/structure/B2463007.png)